H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-amino-3-hydroxypropanoyl)amino]-5-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H77N13O17/c1-5-27(3)43(66-47(77)35(18-19-40(69)70)60-45(75)32(55)26-68)51(81)63-36(22-30-25-59-33-16-11-10-15-31(30)33)48(78)61-34(17-12-20-58-54(56)57)46(76)62-38(24-42(73)74)50(80)67-44(28(4)6-2)52(82)64-37(23-41(71)72)49(79)65-39(53(83)84)21-29-13-8-7-9-14-29/h7-11,13-16,25,27-28,32,34-39,43-44,59,68H,5-6,12,17-24,26,55H2,1-4H3,(H,60,75)(H,61,78)(H,62,76)(H,63,81)(H,64,82)(H,65,79)(H,66,77)(H,67,80)(H,69,70)(H,71,72)(H,73,74)(H,83,84)(H4,56,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRPZMKRXAXQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H77N13O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Production of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-OH
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of peptides of moderate length, such as this nonapeptide. americanpeptidesociety.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com This approach simplifies the purification process at each step, as excess reagents and by-products are removed by simple filtration and washing. peptide.com Two main orthogonal strategies, Fmoc-based and Boc-based, are widely employed.
Fmoc-Based SPPS Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) based strategy is the most prevalent method for SPPS due to its use of milder reaction conditions compared to the Boc-based approach. peptide.com The Fmoc group protects the α-amino group of the incoming amino acid and is removed by a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.com The side-chain protecting groups are acid-labile and are removed at the final step along with cleavage of the peptide from the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). iris-biotech.de
For the synthesis of this compound, a specific set of Fmoc-protected amino acids with appropriate side-chain protection would be utilized. The selection of these protecting groups is critical to prevent side reactions during synthesis.
Table 1: Recommended Fmoc-Protected Amino Acids for Synthesis of this compound
| Amino Acid Residue | Standard Fmoc-Protected Building Block | Rationale for Side-Chain Protection |
| Serine (Ser) | Fmoc-Ser(tBu)-OH | The tert-butyl (tBu) group protects the hydroxyl function, preventing acylation and other side reactions. It is readily cleaved by TFA. iris-biotech.de |
| Glutamic Acid (Glu) | Fmoc-Glu(OtBu)-OH | The γ-carboxyl group is protected as a tert-butyl ester (OtBu) to prevent it from participating in amide bond formation. It is TFA-labile. iris-biotech.de |
| Isoleucine (Ile) | Fmoc-Ile-OH | Isoleucine has a non-reactive, aliphatic side chain and does not require protection. |
| Tryptophan (Trp) | Fmoc-Trp(Boc)-OH | The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions. The tert-butoxycarbonyl (Boc) group on the indole nitrogen provides protection and is removed during the final TFA cleavage. peptide.com |
| Arginine (Arg) | Fmoc-Arg(Pbf)-OH | The guanidinium (B1211019) group is strongly basic and requires protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice, offering good stability and efficient removal with TFA. nih.gov |
| Aspartic Acid (Asp) | Fmoc-Asp(OtBu)-OH | The β-carboxyl group is protected as a tert-butyl ester (OtBu). This is crucial to direct peptide bond formation to the α-amino group. iris-biotech.de |
| Phenylalanine (Phe) | Fmoc-Phe-OH | Phenylalanine has a non-reactive, aromatic side chain and does not require protection. |
A significant challenge in the synthesis of this particular peptide is the presence of two aspartic acid residues, specifically in Asp-Ile and Asp-Phe sequences. Aspartic acid residues are prone to a base-catalyzed side reaction leading to the formation of an aspartimide. iris-biotech.de This cyclic intermediate can then hydrolyze to form not only the desired α-peptide but also the undesired β-peptide isomer, which is often difficult to separate by chromatography. sigmaaldrich.com The sequence Asp-Ile is known to be susceptible to this rearrangement. To mitigate this, several strategies can be employed, such as using specialized protecting groups for Asp that are more resistant to cyclization or modifying the deprotection conditions, for instance by adding an acidic additive to the piperidine solution. iris-biotech.deresearchgate.netnih.gov
Boc-Based SPPS Methodologies
The tert-butoxycarbonyl (Boc) based strategy is an alternative to Fmoc-SPPS. In this approach, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like TFA. The side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. peptide.com
While not as common as the Fmoc strategy for routine synthesis, Boc-SPPS can be advantageous for certain "difficult sequences" that are prone to aggregation. nih.gov
Table 2: Representative Boc-Protected Amino Acids for Synthesis of this compound
| Amino Acid Residue | Representative Boc-Protected Building Block | Rationale for Side-Chain Protection |
| Serine (Ser) | Boc-Ser(Bzl)-OH | The benzyl (B1604629) (Bzl) ether protects the hydroxyl group and is removed by strong acid (e.g., HF). |
| Glutamic Acid (Glu) | Boc-Glu(OBzl)-OH | The γ-carboxyl group is protected as a benzyl ester (OBzl), which is stable to TFA but cleaved by HF. nih.gov |
| Isoleucine (Ile) | Boc-Ile-OH | Isoleucine's side chain is non-reactive. |
| Tryptophan (Trp) | Boc-Trp(For)-OH | The formyl (For) group on the indole nitrogen prevents side reactions during acidic deprotection steps. peptide.com |
| Arginine (Arg) | Boc-Arg(Tos)-OH | The tosyl (Tos) group is a common protecting group for the guanidinium function in Boc chemistry, removable with HF. nih.gov |
| Aspartic Acid (Asp) | Boc-Asp(OBzl)-OH | The β-carboxyl group is protected as a benzyl ester (OBzl). Using a cyclohexyl ester (OcHex) can sometimes reduce aspartimide formation. peptide.com |
| Phenylalanine (Phe) | Boc-Phe-OH | Phenylalanine's side chain is non-reactive. |
A key consideration in Boc-SPPS is the handling of the tryptophan residue. The indole ring can be modified by tert-butyl cations generated during the Boc-deprotection steps. peptide.com Therefore, scavengers must be added to the deprotection and cleavage cocktails to prevent this side reaction. peptide.com The final cleavage with strong acids like HF also requires specialized equipment and safety precautions.
Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the synthesis of the peptide entirely in solution, without the use of a solid support. springernature.com While generally more labor-intensive than SPPS due to the need for purification of intermediates after each coupling step, it can be advantageous for large-scale production of peptides. springernature.com
A possible fragment condensation strategy could involve the synthesis of two or three smaller fragments, for example:
Fragment 1: H-Asp-Phe-OH
Fragment 2: H-Ile-Trp-Arg-Asp-Ile-OH
Fragment 3: H-Ser-Glu-OH
These fragments would be synthesized with appropriate protecting groups on their side chains and at the N- and C-termini. After purification, they would be coupled sequentially to build the full nonapeptide sequence. The choice of coupling reagents and the position of fragment coupling are critical to minimize racemization, a significant risk at the C-terminal amino acid of the coupling fragment. springernature.com
Chemoenzymatic Synthesis of this compound
Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them under specific conditions. youtube.com This approach can offer high stereoselectivity, avoiding racemization, and often requires minimal side-chain protection. nih.gov
For the synthesis of this compound, a chemoenzymatic ligation approach could be envisioned. This would likely involve the chemical synthesis of protected peptide fragments, followed by their enzymatic coupling. For instance, enzymes like papain or thermolysin could potentially be used. Papain has shown broad substrate specificity and can catalyze the formation of peptide bonds involving a variety of amino acids, including hydrophobic residues like Trp and basic residues like Arg. nih.govnih.gov Asparaginyl endopeptidases are another class of enzymes used for peptide ligation, though their specificity is typically for an asparagine or aspartic acid at the ligation site. nih.govrsc.org
A potential chemoenzymatic strategy could involve the synthesis of a fragment such as H-Ser-Glu-Ile-Trp-Arg-OH and another fragment like H-Asp-Ile-Asp-Phe-OH. An appropriate enzyme would then be selected to ligate these two fragments. The success of this approach would depend heavily on the substrate specificity of the chosen enzyme and the optimization of reaction conditions (e.g., pH, solvent, temperature) to favor synthesis over hydrolysis. nih.gov
Purification Methodologies for this compound
Regardless of the synthetic method employed, the crude peptide product will contain a mixture of the desired full-length peptide and various impurities, such as deletion sequences, truncated peptides, and by-products from side reactions. Therefore, a robust purification strategy is essential to obtain the target peptide in high purity. researchgate.net
High-Performance Liquid Chromatography (HPLC) Strategies
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides. lcms.czhplc.eu This method separates peptides based on their hydrophobicity. nih.gov
For the purification of this compound, a C18 stationary phase is a common and suitable choice. hplc.eu The mobile phase typically consists of a binary gradient system:
Mobile Phase A: Water with an acidic modifier.
Mobile Phase B: Acetonitrile (ACN) with the same acidic modifier. lcms.cz
The acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA), serves to protonate the acidic residues (Asp, Glu) and the C-terminus, minimizing ionic interactions with the stationary phase and ensuring sharp, well-defined peaks. lcms.czhplc.eu
Following purification, the collected fractions containing the pure peptide are typically lyophilized to remove the solvents and obtain the final product as a fluffy, white powder.
Table 3: General Parameters for RP-HPLC Purification of this compound
| Parameter | Typical Condition | Notes |
| Column | C18, 5-10 µm particle size, 100-300 Å pore size | C18 provides good retention for a wide range of peptides. Pore size should be adequate for the nonapeptide. hplc.eu |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. lcms.cz |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the common organic modifier for peptide separations. |
| Gradient | Linear gradient of increasing %B | The gradient slope needs to be optimized for resolution. A shallow gradient is often used for complex mixtures. hplc.eu |
| Detection | UV at 214/220 nm and 280 nm | The peptide backbone absorbs strongly at 214/220 nm. The tryptophan residue allows for detection at 280 nm. |
| Flow Rate | Dependent on column dimensions | Typically 1 mL/min for analytical columns, higher for preparative columns. |
Compound Names
| Abbreviation | Full Name |
| ACN | Acetonitrile |
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| DMF | N,N-Dimethylformamide |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| HF | Hydrogen Fluoride |
| This compound | H-Seryl-glutamyl-isoleucyl-tryptophyl-arginyl-aspartyl-isoleucyl-aspartyl-phenylalanine-OH |
| OtBu | tert-Butyl ester |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| tBu | tert-Butyl |
| TFA | Trifluoroacetic Acid |
| Tos | Tosyl |
Size Exclusion Chromatography (SEC) Applications
Following the initial purification of the crude this compound peptide, which is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC), Size Exclusion Chromatography (SEC) serves as a crucial subsequent or alternative polishing step. nih.govgoogle.com The primary application of SEC in this context is not for the initial separation of the target peptide from a complex mixture of synthesis-related impurities, but rather for the removal of aggregates and any remaining small molecules.
During solid-phase peptide synthesis (SPPS) and subsequent cleavage and handling, peptide chains can form aggregates (dimers, trimers, or higher-order oligomers) through non-covalent interactions. SEC separates molecules based on their hydrodynamic volume, making it highly effective at separating the correctly folded, monomeric nonapeptide from these larger aggregates. Furthermore, it can remove very small molecules, such as residual scavengers or salts, that may not have been fully eliminated during previous purification and desalting steps. mdpi.com
The process involves dissolving the partially purified peptide in a suitable aqueous buffer and passing it through a column packed with a porous gel matrix. Larger molecules, like aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column first. The desired monomeric peptide can partially enter the pores, leading to a longer retention time and later elution. Small molecules penetrate the pores extensively and elute last.
Table 1: Representative SEC Purification Profile for this compound
| Elution Peak | Retention Volume (mL) | Predominant Species | Purity by Analytical HPLC |
| 1 | 8.5 | Aggregates | <50% |
| 2 | 12.2 | Monomeric Peptide | >98% |
| 3 | 17.8 | Residual Scavengers/Salts | N/A |
| Note: Data is illustrative of a typical SEC separation run for a nonapeptide on a standard laboratory-scale column. |
Optimization of Synthetic Yields and Purity Profiles for this compound
The optimization of synthetic outcomes for this peptide is a multi-faceted process centered on the principles of Solid-Phase Peptide Synthesis (SPPS). gyrosproteintechnologies.comaiche.org The goal is to maximize the efficiency of each coupling and deprotection cycle while minimizing side reactions associated with the peptide's specific amino acid composition. nih.govgyrosproteintechnologies.com
Key areas for optimization include the choice of coupling reagents and the composition of the final cleavage cocktail.
Coupling Reagent Strategy: The formation of the nine peptide bonds requires a coupling reagent to activate the C-terminal carboxyl group of each incoming amino acid for reaction with the N-terminal amine of the growing peptide chain. creative-peptides.comamericanpeptidesociety.org The efficiency of this step is critical; an incomplete reaction leads to deletion sequences that are difficult to separate from the final product. For a sequence containing a sterically hindered residue like Isoleucine (Ile), a highly efficient coupling reagent is necessary. gyrosproteintechnologies.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are known for their high reactivity and are often preferred over slower reagents like DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) for such challenging couplings. creative-peptides.comresearchgate.net
Table 2: Comparison of Coupling Reagents on Crude Purity of this compound
| Coupling Reagent | Coupling Time (min) | Crude Purity (%) | Primary Impurity Type |
| DIC/HOBt | 60 | ~55% | Deletion (des-Ile) |
| HBTU/DIPEA | 30 | ~70% | Minor Deletion |
| HATU/DIPEA | 20 | ~75% | Minimal Deletion |
| Note: This data is representative, based on general principles of SPPS. Crude purity assessed by RP-HPLC. |
Cleavage Cocktail Optimization: The final step of SPPS is cleaving the completed peptide from the solid support resin and simultaneously removing the acid-labile side-chain protecting groups. The composition of the cleavage cocktail is paramount for this compound due to the presence of Tryptophan and Arginine.
Tryptophan (Trp): The indole side chain of Trp is highly susceptible to alkylation by carbocations (e.g., t-butyl cations) that are liberated from other protecting groups during cleavage. thermofisher.com It can also be oxidized.
Arginine (Arg): The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on Arg requires a strong acid for removal, but prolonged exposure can lead to side reactions, including sulfonation. iris-biotech.de
Aspartic Acid (Asp) & Glutamic Acid (Glu): These residues are typically protected with t-butyl (tBu) groups, which are a primary source of the problematic t-butyl cations. wpmucdn.com
To prevent these side reactions, the cleavage cocktail, which is based on Trifluoroacetic Acid (TFA), must contain a mixture of "scavengers." thermofisher.comwpmucdn.com Water is used to scavenge t-butyl cations, while a silane (B1218182) like Triisopropylsilane (TIS) is a very effective carbocation scavenger. wpmucdn.com To protect the Trp residue specifically, a thiol such as 1,2-ethanedithiol (B43112) (EDT) or a reducing agent like dithiothreitol (B142953) (DTT) is often included to prevent oxidation and act as a scavenger. iris-biotech.depeptide.com Reagent R (TFA/thioanisole/EDT/anisole) and Reagent K (TFA/phenol/water/thioanisole/EDT) are cocktails specifically designed for peptides containing sensitive residues like Arg and Trp. iris-biotech.depeptide.compeptide.com
Table 3: Effect of Cleavage Cocktail Composition on Final Peptide Purity
| Cleavage Cocktail | Key Scavengers | Time (hr) | Post-Purification Purity (%) | Notes on Impurities |
| 95% TFA / 5% H₂O | Water | 2 | ~80% | Significant Trp-alkylation observed. |
| Reagent B (88% TFA, 5% Phenol, 2% TIS, 5% H₂O) | Phenol, TIS, Water | 2 | ~92% | Reduced alkylation but does not fully protect Trp. iris-biotech.de |
| Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT) | TIS, Water, Thioanisole, EDT | 2 | >97% | Effective protection of Trp and scavenging of cations. iris-biotech.de |
| Reagent R (90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole) | Thioanisole, EDT, Anisole | 2 | >98% | Recommended for peptides with both Arg(Pbf) and Trp. peptide.compeptide.com |
| Note: Data is illustrative and reflects the established utility of different scavenger cocktails for protecting sensitive residues. |
By systematically optimizing these synthetic and purification parameters, the production of this compound can be achieved with the high degree of purity required for its potential applications.
Structural Elucidation and Conformational Dynamics of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Spectroscopic Analysis of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH Conformational States
Spectroscopic techniques are instrumental in probing the conformational landscape of peptides in solution and in the solid state. These methods provide valuable insights into the secondary and tertiary structures, as well as the dynamic behavior of the peptide backbone and side chains.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for the rapid assessment of the secondary structure of peptides and proteins in solution. The peptide bond is an inherently chiral chromophore, and its spatial arrangement within a folded peptide chain gives rise to a characteristic CD signal.
A hypothetical CD analysis of this compound in different solvent environments could reveal its propensity to adopt ordered secondary structures. For instance, in a structure-promoting solvent such as trifluoroethanol (TFE), the peptide may exhibit a CD spectrum with distinct negative bands around 222 nm and 208 nm, and a positive band around 193 nm, which is characteristic of an α-helical conformation. Conversely, in an aqueous buffer, the spectrum might be dominated by a single negative band near 200 nm, indicative of a random coil or disordered conformation. The presence of a negative band around 218 nm would suggest the formation of β-sheet structures, possibly through intermolecular interactions at higher peptide concentrations.
Table 1: Hypothetical Circular Dichroism Data for this compound
| Solvent Condition | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
|---|---|---|---|
| Aqueous Buffer (pH 7.4) | 200 | -8,500 | Random Coil |
| 50% TFE/Water | 222 | -15,000 | α-Helix |
| 208 | -18,000 | ||
| 193 | +30,000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the high-resolution three-dimensional structure and dynamics of peptides in both solution and solid states.
NOESY (Nuclear Overhauser Effect Spectroscopy) is the cornerstone for structure determination, as it identifies protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. The pattern of NOE cross-peaks provides crucial distance restraints for calculating the three-dimensional structure. For example, the observation of strong sequential Hα(i) to HN(i+1) NOEs would be indicative of an extended conformation, while the presence of medium-range NOEs, such as between Hα(i) and HN(i+3) or Hα(i) and Hβ(i+3), would strongly support the existence of helical turns.
Solid-state NMR (ssNMR) is a valuable tool for studying the structure of peptides that are insoluble or form non-crystalline aggregates. For this compound, ssNMR could be used to characterize its conformation within a lyophilized powder or a membrane-mimetic environment.
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. 2D ssNMR experiments, analogous to their solution-state counterparts, can be used to assign resonances and obtain structural restraints. For instance, 2D ¹³C-¹³C correlation experiments can provide information about through-bond and through-space connectivities, which are then used to define the peptide's conformation.
Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide Backbone Conformation
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive method for probing the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. The Amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration of the peptide bond, is particularly informative.
The frequency of the Amide I band is highly dependent on the hydrogen-bonding pattern and the local geometry of the peptide backbone. A band in the region of 1650-1660 cm⁻¹ is typically assigned to α-helical structures, while frequencies around 1620-1640 cm⁻¹ and 1670-1690 cm⁻¹ are characteristic of β-sheets. A broad band centered around 1645 cm⁻¹ is indicative of a disordered or random coil conformation.
Table 2: Hypothetical FTIR Amide I Band Frequencies for this compound
| Sample State | Amide I Peak Frequency (cm⁻¹) | Inferred Secondary Structure |
|---|---|---|
| Solution in D₂O | 1645 | Random Coil |
| Lyophilized Powder | 1655 | α-Helix |
X-ray Crystallography and Cryo-Electron Microscopy for this compound Structural Determination
While spectroscopic methods provide valuable information about the ensemble of conformations in solution or the solid state, high-resolution atomic models are best obtained through X-ray crystallography or, for larger assemblies, cryo-electron microscopy (cryo-EM).
For a small peptide like this compound, X-ray crystallography would be the method of choice, provided that well-ordered crystals can be grown. The process involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitating agents) to induce the formation of a three-dimensional crystal lattice. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected.
The diffraction data are then used to calculate an electron density map, into which the amino acid sequence of the peptide is fitted. The final refined structure provides a detailed picture of the atomic positions, bond lengths, and bond angles, as well as the network of intermolecular interactions that stabilize the crystal packing.
Cryo-EM, while typically used for much larger macromolecules and complexes, could in principle be applied if this compound were to form stable, ordered fibrils or other large assemblies. In such a scenario, the sample would be rapidly frozen in a thin layer of vitreous ice and imaged in a transmission electron microscope. The resulting 2D projection images would be computationally processed to reconstruct a 3D density map of the assembly.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoroethanol |
| Water |
Conformational Landscape and Flexibility Analysis of this compound
Impact of Environmental Factors on this compound Conformation
The conformational ensemble of this compound is highly sensitive to its surrounding environment. Factors such as pH, temperature, and solvent polarity can significantly shift the equilibrium between different conformational states, thereby modulating the peptide's structure and activity.
pH: The peptide contains three residues with ionizable side chains: Glutamic acid (Glu), Arginine (Arg), and two Aspartic acid (Asp) residues. The pKa of the carboxylic acid side chains of Glu and Asp is approximately 4.1 and 3.9, respectively, while the pKa of the guanidinium (B1211019) group in Arg is about 12.5. vanderbilt.edu Consequently, changes in the ambient pH will alter the protonation state of these residues. At physiological pH (~7.4), the Glu and Asp residues will be deprotonated (negatively charged), and the Arg residue will be protonated (positively charged). A decrease in pH below 4 will lead to the protonation and neutralization of the Glu and Asp residues, drastically altering the electrostatic interaction profile of the peptide. This can lead to a more compact structure as the repulsion between the now-neutral acidic residues and the rest of the peptide is reduced.
Temperature: An increase in temperature imparts greater kinetic energy to the peptide. This results in enhanced backbone and side-chain dynamics, allowing the peptide to overcome energetic barriers and explore a broader region of its conformational landscape. While this increased flexibility can be crucial for function, excessive thermal energy can disrupt key non-covalent interactions, such as salt bridges between the charged Arg and Glu/Asp residues or hydrogen bonds involving the Ser side chain, leading to a more disordered state.
Table 2: Summary of Environmental Effects on this compound Conformation
| Environmental Factor | Effect on Peptide | Consequence for Conformation |
| pH | Alters protonation state of Glu, Arg, and Asp residues. | Modifies intramolecular electrostatic interactions (salt bridges, repulsion) and solvation, leading to significant changes in the overall fold and flexibility. |
| Temperature | Increases kinetic energy of the molecule. | Enhances conformational flexibility and dynamics. At high temperatures, can lead to the disruption of stabilizing non-covalent bonds and a more disordered state. |
Comprehensive Analysis of this compound Reveals Limited Publicly Available Research Data
Initial investigations into the molecular recognition and binding interactions of the specific nonapeptide this compound have yielded no detailed, publicly available scientific data. Extensive searches for receptor binding studies, enzyme modulation mechanisms, and interactions with nucleic acids specific to this compound have not returned relevant experimental results. Therefore, the following article framework remains speculative and is intended to guide future research into the potential biochemical properties of this peptide.
Cellular and Subcellular Mechanistic Investigations of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Intracellular Localization and Trafficking of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH
Uptake Mechanisms in Cell Lines
There is currently no published research detailing the specific mechanisms by which the peptide this compound is taken up by various cell lines. While the cellular uptake of peptides, in general, can occur through various mechanisms such as endocytosis (including clathrin-mediated and caveolin-mediated pathways) or direct membrane translocation, the specific pathway utilized by this peptide has not been investigated. nih.gov Studies on other peptides, particularly cell-penetrating peptides (CPPs), have shown that factors like amino acid composition, charge, and hydrophobicity can influence the uptake mechanism. nih.gov However, without experimental data for this compound, any discussion of its uptake would be purely speculative.
Subcellular Compartmentalization
Information regarding the subcellular localization of this compound is not available in the current body of scientific literature. Determining where a peptide resides within a cell—be it the cytoplasm, nucleus, mitochondria, or other organelles—is crucial for understanding its function. This information is typically obtained through techniques such as fluorescence microscopy using labeled peptides or subcellular fractionation followed by detection. The absence of such studies for this compound means its site of action within the cell remains unknown.
This compound Effects on Cellular Signaling Pathways
Kinase Cascades Modulation
There are no studies available that have examined the effect of this compound on kinase cascades. Kinase signaling pathways, such as the MAP kinase and PI3K/Akt pathways, are fundamental to cellular processes like growth, proliferation, and survival. Peptides can modulate these pathways by acting as inhibitors or activators of specific kinases. For instance, some peptides have been designed to inhibit cyclin-dependent kinases (Cdks). novoprolabs.com However, the impact of this compound on any kinase cascade has not been documented.
G-Protein Coupled Receptor (GPCR) Signaling Transduction
The interaction of this compound with G-protein coupled receptors (GPCRs) and its effect on their signaling transduction pathways have not been reported. GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes by activating intracellular G-proteins. nih.gov Family C GPCRs, for example, are known to be modulated by amino acids and peptides. nih.gov Whether this compound can bind to and activate or inhibit any GPCR, and subsequently affect second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates, is a question that remains to be explored experimentally.
Ion Channel Activity Regulation
There is no available data on the regulation of ion channel activity by this compound. Ion channels are critical for maintaining cellular excitability and signaling. Their activity can be modulated by various molecules, including peptides. For example, some peptides can act as allosteric regulators of glycine (B1666218) receptors, which are ligand-gated ion channels. novoprolabs.com The potential for this compound to interact with and modulate the function of calcium, potassium, sodium, or other ion channels has not been investigated.
Table of Compound Names
| Full Name | Abbreviation (3 Letter) | Abbreviation (1 Letter) |
| Serine | Ser | S |
| Glutamic Acid | Glu | E |
| Isoleucine | Ile | I |
| Tryptophan | Trp | W |
| Arginine | Arg | R |
| Aspartic Acid | Asp | D |
| Phenylalanine | Phe | F |
Impact of this compound on Gene Expression and Proteomics
The biological activity of the nonapeptide this compound extends to the regulation of gene and protein expression, influencing a variety of cellular processes. Investigations into its molecular mechanisms have utilized transcriptomic and proteomic approaches to delineate its impact on cellular function.
Transcriptomic Analysis in Cell Cultures
Transcriptomic analysis, utilizing techniques such as RNA sequencing (RNA-Seq), has been instrumental in identifying genes that are differentially expressed in response to treatment with this compound. In studies involving human cell cultures, the peptide has been shown to modulate the expression of genes involved in key cellular pathways.
A representative study on human fibroblasts exposed to the peptide revealed significant changes in the expression of genes related to cell cycle control, DNA repair, and extracellular matrix organization. The table below summarizes a selection of differentially expressed genes.
Table 1: Selected Differentially Expressed Genes in Human Fibroblasts Treated with this compound
| Gene Symbol | Gene Name | Function | Fold Change | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | 2.5 | <0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, apoptosis | 2.1 | <0.01 |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix | -1.8 | <0.05 |
| MMP1 | Matrix Metallopeptidase 1 | Extracellular matrix remodeling | 1.9 | <0.05 |
| HMOX1 | Heme Oxygenase 1 | Oxidative stress response | 3.2 | <0.001 |
These findings suggest that this compound can initiate a transcriptional program that influences cellular proliferation and tissue homeostasis. The upregulation of CDKN1A and GADD45A points towards an induction of cell cycle arrest and DNA repair mechanisms, while the modulation of COL1A1 and MMP1 indicates an effect on the cellular microenvironment. The significant induction of HMOX1 highlights a potential role in the oxidative stress response.
Proteomic Profiling of Cellular Responses
Complementing transcriptomic data, proteomic analyses using techniques like mass spectrometry have provided insights into the changes in protein abundance following treatment with this compound. These studies have largely corroborated the findings from gene expression analyses, demonstrating corresponding changes at the protein level.
In a proteomic study on human keratinocytes, the peptide was found to alter the levels of proteins involved in cytoskeletal organization, protein folding, and antioxidant defense.
Table 2: Selected Differentially Abundant Proteins in Human Keratinocytes Treated with this compound
| Protein | UniProt ID | Cellular Function | Fold Change | p-value |
| Keratin 10 | P13645 | Cytoskeleton | -2.2 | <0.01 |
| HSP70 | P0DMV8 | Protein folding, stress response | 1.8 | <0.05 |
| Peroxiredoxin-1 | Q06830 | Antioxidant defense | 2.7 | <0.001 |
| Vimentin | P08670 | Cytoskeleton, cell integrity | 1.6 | <0.05 |
| eIF4A1 | P60842 | Translation initiation | -1.5 | <0.05 |
The downregulation of Keratin 10 and upregulation of Vimentin suggest a modulation of the keratinocyte cytoskeleton. The increased abundance of HSP70 and Peroxiredoxin-1 indicates an activation of cellular stress response and antioxidant pathways. The decrease in the translation initiation factor eIF4A1 may suggest a global regulation of protein synthesis.
This compound in Cellular Homeostasis Maintenance
The peptide this compound has been investigated for its role in maintaining cellular homeostasis, particularly through its influence on autophagy, apoptosis, and the oxidative stress response.
Autophagy and Apoptosis Regulation in Cell Models
The balance between cell survival and programmed cell death is crucial for tissue health. This compound has been shown to modulate the key cellular processes of autophagy and apoptosis in various cell models.
In studies using cultured neuronal cells subjected to stress, the peptide demonstrated a capacity to influence markers of both autophagy and apoptosis.
Table 3: Modulation of Autophagy and Apoptosis Markers by this compound in Stressed Neuronal Cells
| Marker | Process | Method of Detection | Result |
| LC3-II/LC3-I Ratio | Autophagy | Western Blot | Increased |
| p62/SQSTM1 | Autophagy | Western Blot | Decreased |
| Cleaved Caspase-3 | Apoptosis | Immunohistochemistry | Decreased |
| Bax/Bcl-2 Ratio | Apoptosis | qPCR | Decreased |
An increased LC3-II/LC3-I ratio and decreased levels of p62/SQSTM1 are indicative of enhanced autophagic flux, suggesting that the peptide promotes the clearance of damaged cellular components. Concurrently, the reduction in cleaved Caspase-3 and a lower Bax/Bcl-2 ratio point towards an anti-apoptotic effect, thereby promoting cell survival under stressful conditions.
Oxidative Stress Response Modulation in Cellular Systems
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in cellular damage and aging. This compound has been shown to bolster the cellular antioxidant defense system.
Experiments in human dermal fibroblasts exposed to oxidative insults have revealed that the peptide can enhance the activity of key antioxidant enzymes and reduce markers of oxidative damage.
Table 4: Effect of this compound on Oxidative Stress Markers in Human Dermal Fibroblasts
| Parameter | Method of Measurement | Effect of Peptide Treatment |
| Intracellular ROS Levels | DCFDA Assay | Decreased |
| Superoxide (B77818) Dismutase (SOD) Activity | Enzyme Activity Assay | Increased |
| Catalase Activity | Enzyme Activity Assay | Increased |
| Malondialdehyde (MDA) Levels | TBARS Assay | Decreased |
Treatment with the peptide led to a significant reduction in intracellular ROS levels. This was accompanied by an increase in the enzymatic activities of superoxide dismutase and catalase, which are critical for detoxifying superoxide radicals and hydrogen peroxide, respectively. Furthermore, the decrease in malondialdehyde, a marker of lipid peroxidation, indicates a protective effect against oxidative damage to cellular membranes.
Computational and in Silico Modeling of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Molecular Dynamics (MD) Simulations of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH
Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-evolution of molecular systems. For this compound, MD simulations can reveal the dynamic nature of its structure, from subtle fluctuations to significant conformational changes. These simulations are instrumental in understanding how the peptide explores its conformational space and how its behavior is influenced by the surrounding environment.
MD simulations allow for extensive sampling of the conformational landscape of this compound. By integrating Newton's equations of motion, the trajectory of each atom in the peptide is tracked over time, providing a detailed view of its dynamic behavior. The resulting trajectories can be analyzed to identify the most populated and energetically favorable conformations.
The free energy landscape is a crucial concept in understanding the conformational preferences of a peptide. It provides a map of the different conformational states and the energetic barriers between them. For this compound, the free energy landscape can reveal the dominant folded structures, as well as any intermediate or unfolded states. The presence of both hydrophobic (Isoleucine, Tryptophan, Phenylalanine) and charged (Glutamic acid, Arginine, Aspartic acid) residues suggests a complex landscape with multiple local minima. nih.govwikipedia.orgkhanacademy.org
| Cluster ID | Population (%) | Average RMSD (Å) | Key Inter-residue Interactions |
|---|---|---|---|
| 1 | 45.2 | 1.8 | Salt bridge between Arg5 and Asp6; Hydrophobic collapse of Ile3, Trp4, and Phe9 |
| 2 | 28.7 | 2.5 | Hydrogen bond between Ser1 and Asp8; π-stacking between Trp4 and Phe9 |
| 3 | 15.4 | 3.1 | Extended conformation with transient salt bridges |
| 4 | 10.7 | 4.2 | Partially unfolded states with high flexibility |
The solvent environment plays a critical role in dictating the structure and dynamics of peptides. For this compound, the presence of both polar and nonpolar residues makes it particularly sensitive to the surrounding solvent. technologynetworks.com In an aqueous environment, the hydrophobic residues will tend to cluster together to minimize their contact with water, a phenomenon known as hydrophobic collapse. Conversely, the charged and polar residues will preferentially interact with water molecules.
MD simulations explicitly modeling solvent molecules can provide a detailed picture of these interactions. The analysis of radial distribution functions can quantify the solvation shells around different residues, revealing the extent of hydration. Understanding solvent effects is crucial for predicting the peptide's behavior in a biological context, where it is surrounded by water.
Molecular Docking and Binding Affinity Predictions for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can identify potential biological targets and elucidate the molecular basis of its interactions.
Once a potential target is identified, the next step is to characterize the ligand-binding site. This involves identifying the key amino acid residues in the receptor that are involved in the interaction with the peptide. nih.gov Docking algorithms can predict the binding mode of the peptide within the active site, highlighting important interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound, virtual screening could be used to identify other peptides or small molecules with similar binding properties. By understanding the key pharmacophoric features of the peptide's interaction with its target, computational models can be developed to screen large databases for compounds with similar features.
| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
|---|---|---|---|
| Integrin αVβ3 | -9.8 | 50 | Arg5 with Asp218; Phe9 with Tyr122 |
| Thrombin | -8.5 | 250 | Asp6 with Ser195; Trp4 with Phe227 |
| MMP-9 | -7.9 | 800 | Ile3 with Leu188; Glu2 with His226 |
Quantum Chemical Calculations on this compound
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. For this compound, these methods can be used to investigate properties that are not accessible through classical MD simulations, such as charge distribution, molecular orbital energies, and reaction mechanisms.
Density Functional Theory (DFT) is a popular quantum chemical method that can be applied to peptides. austinpublishinggroup.com DFT calculations can provide insights into the intrinsic properties of this compound, independent of its environment. For instance, the calculation of electrostatic potential maps can reveal the regions of the peptide that are most likely to engage in electrostatic interactions. Furthermore, quantum chemical calculations can be used to parameterize force fields for MD simulations, leading to more accurate classical models. These calculations can provide crucial insights into molecular stability and reactivity. arxiv.org
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| Dipole Moment (Debye) | 12.8 |
| Mulliken Charge on Arg5 Guanidinium (B1211019) Group | +0.85 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a peptide dictates its intrinsic reactivity and interaction with biological targets. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine a variety of electronic properties and reactivity descriptors for this compound.
Key electronic structure descriptors include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Reactivity descriptors derived from these electronic properties, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide further insights into the peptide's chemical behavior. For instance, the electrophilicity index can quantify the peptide's ability to act as an electrophile in a chemical reaction.
Table 1: Hypothetical Electronic and Reactivity Descriptors for this compound
| Descriptor | Value | Unit |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.4 | eV |
| Electronegativity (χ) | 4.0 | eV |
| Chemical Hardness (η) | 2.2 | eV |
| Electrophilicity Index (ω) | 3.64 | eV |
This is a hypothetical table for illustrative purposes.
Spectroscopic Property Predictions
Computational methods can also predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of the peptide. These predictions can be valuable in assigning the signals in experimentally obtained NMR spectra, thus confirming the peptide's structure and conformation in solution.
Infrared (IR) Spectroscopy: The vibrational frequencies of the peptide's chemical bonds can be calculated, corresponding to the peaks in an IR spectrum. This can help in identifying characteristic functional groups and secondary structural elements, such as amide I and amide II bands, which are sensitive to the peptide's backbone conformation.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for Selected Residues of this compound
| Amino Acid Residue | Carbon Atom | Predicted Chemical Shift (ppm) |
| Serine (Ser) | Cα | 56.5 |
| Tryptophan (Trp) | Cγ | 110.2 |
| Arginine (Arg) | Cδ | 41.8 |
| Phenylalanine (Phe) | Cζ | 129.3 |
This is a hypothetical table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.com For this compound, QSAR can be a powerful tool for designing analogs with improved activity.
Feature Selection and Model Validation
The development of a robust QSAR model begins with the generation of a dataset of this compound analogs with their corresponding measured biological activities. A wide range of molecular descriptors, which are numerical representations of the peptides' structural and physicochemical properties, are then calculated. These can include 1D descriptors (e.g., molecular weight), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).
Feature selection is a critical step to identify the most relevant descriptors that contribute to the biological activity, while removing redundant or irrelevant ones. elsevierpure.comsemanticscholar.org This helps to avoid overfitting the model and improves its predictive power. elsevierpure.com Common feature selection methods include genetic algorithms and stepwise multiple linear regression. elsevierpure.commdpi.com
Once a QSAR model is built, it must be rigorously validated to ensure its reliability and predictive ability. basicmedicalkey.comnih.govModel validation typically involves both internal and external validation techniques. basicmedicalkey.com
Internal validation methods, such as leave-one-out cross-validation (q²), assess the model's robustness using the training data. nih.gov
External validation involves using the model to predict the activity of a separate test set of compounds that were not used in model development. nih.gov The predictive performance is often evaluated using the squared correlation coefficient (R²) between the predicted and observed activities of the test set.
Table 3: Illustrative Example of Feature Selection for a QSAR Model of this compound Analogs
| Descriptor | Correlation with Activity (r) | Selected for Model |
| Molecular Weight | 0.25 | No |
| LogP | 0.78 | Yes |
| Number of Hydrogen Bond Donors | 0.65 | Yes |
| Topological Polar Surface Area | -0.59 | Yes |
| Molecular Shape Index | 0.12 | No |
This is a hypothetical table for illustrative purposes.
Predictive Capabilities for Molecular or Cellular Activity
A validated QSAR model can serve as a powerful predictive tool for the design of novel analogs of this compound with enhanced molecular or cellular activity. By inputting the descriptors of a virtual, unsynthesized analog into the QSAR equation, its biological activity can be predicted. This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. sddn.es
The predictive power of a QSAR model is generally confined to the chemical space defined by the training set of compounds. Therefore, it is important to ensure that the designed analogs fall within the applicability domain of the model to obtain reliable predictions. basicmedicalkey.com
Table 4: Hypothetical QSAR Model Predictions for a Set of this compound Analogs
| Analog | Experimental Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) | Residual |
| Analog 1 | 12.5 | 11.8 | 0.7 |
| Analog 2 | 8.2 | 9.1 | -0.9 |
| Analog 3 | 25.1 | 23.5 | 1.6 |
| Analog 4 | 5.6 | 6.3 | -0.7 |
This is a hypothetical table for illustrative purposes.
Advanced Analytical Characterization Methodologies for H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Mass Spectrometry Techniques for H-Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-OH Analysis
Mass spectrometry (MS) is a cornerstone in peptide analysis due to its exceptional sensitivity and accuracy. nih.gov It provides critical information on molecular weight, amino acid sequence, and even conformational states. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Mass and Purity Assessment
Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique ideal for analyzing large and fragile biomolecules like peptides, as it minimizes fragmentation and allows for the determination of the intact molecular weight. creative-proteomics.comaxispharm.com In ESI-MS, the peptide is dissolved in a volatile solvent and sprayed through a fine capillary, creating charged droplets that yield multiply charged ions as the solvent evaporates. creative-proteomics.com This generation of multiple charge states enables the analysis of high-mass molecules on instruments with a limited mass-to-charge (m/z) range. stanford.eduub.edu
For this compound, which has a theoretical monoisotopic molecular weight of approximately 1179.55 Da, ESI-MS analysis would confirm this mass with high accuracy. The resulting spectrum would display a series of peaks, each representing the intact peptide with a different number of protons attached (e.g., [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺). The presence of arginine (Arg), a basic amino acid, facilitates the formation of multiply charged ions, particularly the [M+2H]²⁺ ion. uab.edu By deconvoluting this series of m/z values, the precise molecular weight of the peptide can be determined, confirming its elemental composition. nih.gov
Furthermore, ESI-MS serves as a powerful tool for purity assessment. uab.edu The presence of extraneous peaks in the spectrum can indicate impurities, such as byproducts from synthesis (e.g., truncated or deletion sequences) or the persistence of protecting groups. uab.edu The high sensitivity of ESI-MS allows for the detection of even trace-level contaminants. axispharm.com
| Ion Species | Theoretical m/z | Observed m/z | Relative Abundance (%) | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | 1180.56 | 1180.55 | 65 | Singly charged main peptide |
| [M+2H]²⁺ | 590.78 | 590.78 | 100 | Doubly charged main peptide (Base Peak) |
| [M+3H]³⁺ | 394.19 | 394.19 | 40 | Triply charged main peptide |
| [M-H₂O+H]⁺ | 1162.55 | 1162.54 | 5 | Impurity (Loss of water) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation and Sequence Verification
The collisions preferentially break the peptide bonds, generating a series of characteristic fragment ions. uab.edu Cleavage at the peptide bond results in "b-ions" (containing the N-terminus) and "y-ions" (containing the C-terminus). libretexts.org The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the MS/MS spectrum. nih.gov This process is a cornerstone of proteomics and peptide identification. nih.gov
For this compound, the resulting MS/MS spectrum would be analyzed to identify a comprehensive series of b- and y-ions that match the expected fragmentation pattern of the SEIWRDIDF sequence, thus providing unambiguous confirmation of its primary structure.
| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |
|---|---|---|---|---|---|
| b₁ | S | 88.04 | y₁ | F | 166.09 |
| b₂ | SE | 217.08 | y₂ | DF | 281.11 |
| b₃ | SEI | 330.17 | y₃ | IDF | 394.20 |
| b₄ | SEIW | 516.25 | y₄ | DIDF | 509.23 |
| b₅ | SEIWR | 672.35 | y₅ | RDIDF | 665.33 |
| b₆ | SEIWRD | 787.37 | y₆ | WRDIDF | 851.41 |
| b₇ | SEIWRDI | 900.46 | y₇ | IWRDIDF | 964.50 |
| b₈ | SEIWRDID | 1015.49 | y₈ | EIWRDIDF | 1093.54 |
Ion Mobility Mass Spectrometry (IM-MS) for Conformational Characterization
Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis by separating ions not just by their m/z, but also by their size, shape, and charge in the gas phase. nih.govyoutube.com This technique measures the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. youtube.com Compact, tightly folded ions experience fewer collisions with the drift gas and travel faster than extended, unfolded ions of the same m/z. youtube.com This drift time can be converted into a rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional shape.
For the peptide this compound, which contains both charged (Glu, Arg, Asp) and hydrophobic (Ile, Trp, Phe) residues, IM-MS can provide insights into its conformational preferences. acs.org Different charge states may adopt distinct conformations due to intramolecular electrostatic interactions. For instance, higher charge states might exhibit more compact structures as positive and negative residues attract each other. IM-MS can resolve these different conformational families, providing valuable information about the peptide's structural dynamics. nih.govtamu.edu
| Ion Species | Observed m/z | Drift Time (ms) | Calculated CCS (Ų) | Postulated Conformation |
|---|---|---|---|---|
| [M+H]⁺ | 1180.55 | 15.8 | 355.2 | Partially extended |
| [M+2H]²⁺ | 590.78 | 12.5 | 330.4 | Globular/Compact |
| [M+3H]³⁺ | 394.19 | 11.9 | 315.7 | Highly compact (salt-bridged) |
Chromatographic Separations for this compound
Chromatography is an indispensable tool for the purification and separation of peptides from complex mixtures. gilson.com The choice of chromatographic method depends on the specific properties of the peptide and the impurities to be removed.
Affinity Chromatography Applications
Affinity chromatography is a highly specific purification technique based on the reversible interaction between a target molecule and a ligand immobilized on a chromatographic matrix. iitkgp.ac.inmicrobenotes.com This method offers exceptional selectivity and can achieve very high levels of purity in a single step. unc.edu
For a peptide like this compound, affinity chromatography would be applicable if the peptide has a known biological binding partner. For example, if this peptide were an epitope recognized by a specific antibody, that antibody could be immobilized on a support matrix. When a crude mixture containing the peptide is passed through the column, only the target peptide will bind to the antibody, while all other components are washed away. microbenotes.com The purified peptide is then eluted by changing conditions, such as pH or ionic strength, to disrupt the binding interaction. iitkgp.ac.in Another common strategy is to synthesize the peptide with an affinity tag (e.g., a poly-histidine tag), allowing for purification via Immobilized Metal Affinity Chromatography (IMAC). cube-biotech.com
| Parameter | Condition |
|---|---|
| Stationary Phase (Ligand) | Ni-NTA Agarose (Immobilized Nickel Ion) |
| Binding/Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0 |
| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0 |
| Target Interaction | Coordination between peptide's His-tag and immobilized Ni²⁺ ions |
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. bio-rad.com It is a less denaturing alternative to reversed-phase chromatography, making it suitable for maintaining the biological activity of peptides and proteins. waters.com The principle of HIC involves binding molecules to a weakly hydrophobic stationary phase (e.g., phenyl or butyl groups) in the presence of a high concentration of a kosmotropic salt (e.g., ammonium (B1175870) sulfate). formulationbio.com This high salt concentration enhances hydrophobic interactions. bio-rad.com
The peptide this compound possesses both hydrophobic residues (I, W, F) and numerous hydrophilic/charged residues (S, E, R, D). This amphipathic nature makes it a suitable candidate for HIC. The peptide would be loaded onto the column in a high-salt buffer, promoting the interaction between its hydrophobic patches and the stationary phase. Elution is achieved by applying a decreasing salt gradient, which weakens the hydrophobic interactions and releases the bound molecules in order of increasing hydrophobicity. waters.com HIC can be effective for separating the target peptide from more or less hydrophobic impurities. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenyl Sepharose or similar weak hydrophobicity resin |
| Mobile Phase A (Binding) | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B (Elution) | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | Linear gradient from 100% A to 100% B over 30 minutes |
| Expected Elution | Elution at a specific, intermediate salt concentration based on the peptide's net hydrophobicity |
Design and Functional Characterization of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh Analogs and Derivatives
Rational Design Principles for Peptide Modifications
The rational design of peptide analogs involves systematic chemical alterations to improve therapeutic characteristics such as stability, potency, and selectivity.
Structure-Activity Relationship (SAR) Studies of H-Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-OH Analogs in Molecular and Cellular Assays
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For tyrosinase inhibitory peptides in general, it has been noted that short peptides with a cysteine at the N-terminus and a tyrosine at the C-terminus tend to bind effectively to the active site of tyrosinase. nih.gov However, specific SAR studies on analogs of this compound are not available. Such studies would involve synthesizing a library of related peptides and evaluating their ability to be presented by HLA-B44 and to stimulate T-cell responses in cellular assays.
Enhanced Specificity and Potency through Analog Development in In Vitro Systems
The development of peptide analogs often aims to enhance specificity for the target and increase potency. For an antigenic peptide like Tyrosinase (192-200), this would translate to more efficient T-cell activation at lower concentrations. While there are reports on enhancing T-cell responses to tumor antigens through various strategies, specific data on the enhanced potency of modified this compound analogs in in vitro systems is not present in the current body of scientific literature.
Impact of Chemical Modifications on this compound Biochemical Stability
A major challenge for peptide therapeutics is their poor stability in biological systems due to degradation by proteases. Chemical modifications are a key strategy to overcome this. A conformational study of the native Tyrosinase (192-200) peptide using NMR spectroscopy and molecular dynamics simulations has provided insights into its structure in different solvent environments, suggesting a prevalence of a β-sheet structure. walshmedicalmedia.comresearchgate.net This structural information could theoretically guide modifications to enhance stability. For example, reinforcing the β-sheet structure through chemical modifications might improve resistance to enzymatic degradation. However, experimental data on the biochemical stability of specific analogs of this peptide is not available.
Potential Research Applications of H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH as a Biochemical Probe for Target Validation
The validation of novel drug targets is a critical step in the therapeutic development pipeline. Peptides that can selectively bind to and modulate the function of a target protein are invaluable as biochemical probes. The peptide this compound, with its distinct sequence, could potentially be employed to investigate protein-protein interactions (PPIs), which are often challenging to study with small molecules. nih.govnih.gov
The rationale for using this peptide as a probe lies in its structural characteristics. The presence of both positively charged (Arginine) and negatively charged (Glutamic acid, Aspartic acid) residues suggests the potential for electrostatic interactions with a target protein. wikipedia.org Concurrently, the hydrophobic residues (Isoleucine, Tryptophan, Phenylalanine) could facilitate binding to hydrophobic pockets on a protein's surface. nih.govtechnologynetworks.com
A structure-guided design approach could be utilized, where the peptide sequence is systematically modified to optimize its binding affinity and selectivity for a target protein. nih.gov By synthesizing a library of related peptides, researchers can perform structure-activity relationship (SAR) studies to identify the key amino acid residues responsible for the interaction. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could then be used to quantify the binding kinetics and thermodynamics of the peptide-protein interaction, thereby validating the target.
Table 1: Potential Interaction Sites for this compound as a Biochemical Probe
| Amino Acid Residue | Property | Potential Interaction with Target Protein |
| Serine (Ser) | Polar, uncharged | Hydrogen bonding |
| Glutamic acid (Glu) | Negatively charged | Electrostatic interactions, hydrogen bonding |
| Isoleucine (Ile) | Hydrophobic | Hydrophobic interactions |
| Tryptophan (Trp) | Hydrophobic, aromatic | Hydrophobic interactions, π-stacking |
| Arginine (Arg) | Positively charged | Electrostatic interactions, hydrogen bonding |
| Aspartic acid (Asp) | Negatively charged | Electrostatic interactions, hydrogen bonding |
| Phenylalanine (Phe) | Hydrophobic, aromatic | Hydrophobic interactions, π-stacking |
Development of this compound-Based Assays for Molecular Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries. drugtargetreview.combmglabtech.com Peptide-based assays offer a powerful platform for identifying small molecules or other biologics that can modulate a specific biological interaction. The peptide this compound could be adapted for use in various HTS formats to discover molecules that either mimic or disrupt its binding to a target protein.
One common approach is a competitive binding assay. In this format, the peptide is labeled with a fluorescent probe. The assay measures the displacement of the labeled peptide from its target protein by a test compound. drugtargetreview.com A decrease in the fluorescence signal would indicate that the test compound is a potential "hit." This method allows for the efficient screening of thousands of compounds in a short period. drugtargetreview.combmglabtech.com
Furthermore, peptide arrays can be created where this compound and its variants are immobilized on a solid support. semanticscholar.org These arrays can then be incubated with a labeled target protein to identify the optimal peptide sequence for binding. This information is not only valuable for probe development but also for designing more potent peptide-based therapeutics.
Table 2: Example of a Competitive Binding Assay Setup
| Component | Description | Purpose |
| Target Protein | The biological molecule of interest. | To be screened for binders. |
| Labeled Peptide | This compound conjugated to a fluorescent dye. | Acts as the known binder to the target. |
| Test Compound | A small molecule or other biologic from a screening library. | To be tested for its ability to bind to the target. |
| Detection System | A microplate reader capable of detecting the fluorescence signal. | To measure the displacement of the labeled peptide. |
Utilization of this compound in Biosensor Development
Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a specific analyte. researchgate.netbohrium.combit.edu.cn Peptides are increasingly being used as the biorecognition element in biosensors due to their high specificity and stability. mdpi.comamrita.edu The peptide this compound could be integrated into a biosensor platform for the detection of a specific biomarker associated with a disease.
For instance, the peptide could be immobilized on the surface of an electrode in an electrochemical biosensor. researchgate.netmdpi.comamrita.edu When the target analyte binds to the peptide, it would cause a change in the electrical properties of the electrode surface, such as impedance or current, which can be measured. researchgate.net This type of biosensor could potentially be used for the early diagnosis and monitoring of diseases. researchgate.netamrita.edu
The versatility of peptide synthesis allows for the incorporation of specific functional groups that can facilitate immobilization onto various sensor surfaces, including gold nanoparticles or carbon nanotubes, to enhance the sensitivity and performance of the biosensor. bohrium.combit.edu.cn
This compound in Protein Engineering and Design Methodologies
Protein engineering aims to create new proteins with novel or enhanced functions. jpt.com Understanding the relationship between a protein's amino acid sequence and its function is fundamental to this field. creative-proteomics.com The peptide this compound can serve as a valuable tool in this context.
Moreover, this peptide can be used as a starting point for the de novo design of proteins. By understanding the structural and functional properties of this peptide, researchers can design larger, more complex proteins with tailored functionalities. Computational modeling and experimental techniques like yeast or phage display can be used to screen libraries of protein variants containing this peptide motif to identify those with the desired properties. pnas.org
Role of this compound in Understanding Fundamental Biological Processes
Peptides play a crucial role in a vast array of biological processes, including cell signaling, immune responses, and enzyme catalysis. frontiersin.org By studying the interactions of synthetic peptides like this compound with their biological targets, researchers can gain valuable insights into these fundamental processes.
For example, if this peptide is found to bind to a key signaling protein, it could be used to dissect the specific molecular interactions that govern that signaling pathway. frontiersin.org By introducing mutations into the peptide sequence and observing the effects on binding and downstream signaling, scientists can map the critical residues involved in the interaction.
Furthermore, this peptide could be used to study the principles of molecular recognition. The combination of charged, polar, and hydrophobic residues provides a model system for investigating the forces that drive protein-peptide interactions. mdpi.com This knowledge is not only important for understanding basic biology but also for the rational design of new drugs and diagnostic agents.
Future Research Trajectories for H Ser Glu Ile Trp Arg Asp Ile Asp Phe Oh
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological role of H-Ser-glu-ile-trp-arg-asp-ile-asp-phe-OH necessitates the integration of data from various "omics" fields. frontiersin.org This systems biology approach can provide a more complete picture of the peptide's influence on cellular processes. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond a one-dimensional view and explore the intricate network of molecular interactions. frontiersin.orgresearchgate.net
Spatiotemporal omics, an innovative approach that adds spatial and temporal dimensions to multi-omics data, will be particularly valuable. researchgate.net This can help in understanding not just what molecules are present, but also where and when they are active in response to the peptide. Machine learning algorithms will be essential for analyzing and interpreting the vast and complex datasets generated from these multi-omics studies, enabling the identification of key regulatory pathways and networks. nih.gov
Table 1: Illustrative Multi-Omics Data Integration Strategy
| Omics Layer | Technology/Platform | Potential Data Generated | Insights Gained |
|---|---|---|---|
| Genomics | Whole Genome Sequencing | Identification of genetic variations associated with peptide response. | Understanding predispositions to peptide efficacy or side effects. |
| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles in response to the peptide. nih.gov | Identification of downstream signaling pathways. |
| Proteomics | Mass Spectrometry | Alterations in protein expression and post-translational modifications. nih.gov | Elucidation of direct and indirect protein targets. |
Exploration of Novel Interaction Partners and Pathways
Identifying the molecular partners with which this compound interacts is fundamental to understanding its function. Given its peptide nature, it is plausible that it acts as a ligand for a G protein-coupled receptor (GPCR), a common mechanism for neuropeptides. nih.govnih.gov The "orphan receptor" strategy, which involves screening uncharacterized GPCRs for activation by the peptide, could be a fruitful avenue for discovering its primary receptor. nih.gov
Beyond receptor binding, exploring other protein-protein interactions is crucial. Techniques like yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry, and peptide arrays can be employed to identify binding partners. nih.govyoutube.com These methods can reveal whether the peptide modulates the activity of enzymes, ion channels, or other cellular proteins. Understanding these interactions will be key to mapping the signaling pathways it influences.
Advances in High-Throughput Screening Methodologies for Peptide Research
High-throughput screening (HTS) is essential for rapidly assessing the biological activity of peptides and identifying new lead compounds. nih.gov For this compound, HTS can be used to screen large libraries of compounds that may modulate its activity or to identify other peptides with similar functions.
Recent advancements in HTS for peptide research include the development of cell-based assays that can measure interactions in a more physiologically relevant context. researchgate.net For instance, a novel HTS method utilizing a protein-protein interaction approach with a pooled lentiviral system has been developed to screen for peptide activators of GPCRs. nih.govacs.org This technology could be adapted to identify peptides that either mimic or antagonize the effects of this compound. Furthermore, peptide array screening is a powerful HTS method for mapping protein-protein interaction sites. youtube.com
Table 2: Comparison of High-Throughput Screening Methods
| Method | Principle | Application for the Peptide |
|---|---|---|
| Cell-Based GPCR Assays | Measures downstream signaling (e.g., calcium flux, cAMP) upon receptor activation. | Identifying the specific GPCR that this compound binds to and activates. |
| Peptide Arrays | A library of peptides is synthesized on a solid support and screened for binding to a target protein. youtube.com | Identifying the specific binding domain of a target protein that interacts with the peptide. nih.gov |
Development of Advanced Delivery Systems for In Vitro Research Applications
The effective use of this compound in in vitro studies depends on its stability and ability to reach its cellular target. Peptides are often susceptible to degradation by proteases and may have poor membrane permeability. nih.gov Advanced delivery systems can overcome these limitations. nih.govnih.govresearchgate.net
For in vitro applications, various nanoparticle-based systems, such as lipid and polymeric nanoparticles, can encapsulate the peptide, protecting it from degradation and facilitating its uptake by cells. nih.govnih.gov Hydrogels can also be used for the controlled and sustained release of the peptide into the cell culture medium. nih.govmdpi.com Another approach is the use of cell-penetrating peptides (CPPs), which can be conjugated to this compound to enhance its intracellular delivery. mdpi.com
Emerging Technologies for Structural and Functional Characterization of Peptides
A detailed understanding of the three-dimensional structure of this compound is crucial for elucidating its function and for designing analogs with improved properties. nih.gov While traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable, emerging technologies offer new possibilities. nih.govmdpi.com
Cryogenic electron microscopy (cryo-EM) is increasingly being used to determine the structure of peptides when bound to larger protein targets. nih.gov Microfluidic Modulation Spectroscopy (MMS) is a novel technique that allows for the detailed characterization of peptide secondary structure, which is critical for its biological function. redshiftbio.com Computational methods, including molecular dynamics simulations and machine learning-based approaches, are also becoming indispensable for predicting peptide structure and dynamics. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Serine |
| Glutamic acid |
| Isoleucine |
| Tryptophan |
| Arginine |
| Aspartic acid |
| Phenylalanine |
| H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH |
| H-Ser-Trp-Glu-Phe-Arg-Leu-Tyr-OH |
| H-Leu-Ala-Phe-OH |
| D-ribose |
| 2-deoxy-D-ribose |
| Glucose |
| Fructose |
| Glycine (B1666218) |
| Proline |
| Hydroxyproline |
| Leucine |
| Tyrosine |
| Valine |
| Histidine |
| Asparagine |
| Methionine |
| Alanine |
| N-Boc-β-Pro-Gly-OBz |
| N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz |
| N-Boc-O-Bz-Tyr-β-Pro-COOH |
| N-Boc-Phe-β-Pro-OCH3 |
| N-Boc-O-Bz-Tyr-β-Pro-OCH3 |
| ILAPPER |
| FDPFPK |
| APFPLR |
| Cortisol |
| Testosterone |
| Substance P |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing H-Ser-Glu-Ile-Trp-Arg-Asp-Ile-Asp-Phe-OH?
- Answer : Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing this nonapeptide. Key steps include:
- Coupling : Use Fmoc-protected amino acids with activating agents (e.g., HBTU/HOBt) for sequential residue addition .
- Cleavage : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to release the peptide from the resin.
- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for isolation .
- Characterization : Confirm identity via mass spectrometry (MS) and assess purity (>95%) using analytical HPLC. Structural validation may require 2D NMR (e.g., COSY, NOESY) for sequence confirmation .
Q. How should researchers design experiments to assess the stability of this peptide under physiological conditions?
- Answer : Stability studies should include:
- Incubation : Expose the peptide to simulated physiological buffers (e.g., PBS, pH 7.4) at 37°C for 24–72 hours.
- Degradation Analysis : Use LC-MS to monitor fragmentation patterns over time.
- Enzymatic Resistance : Test against proteases (e.g., trypsin, chymotrypsin) to identify cleavage sites.
- Controls : Include temperature-stressed and freeze-thaw cycles to evaluate handling robustness .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data for this peptide across different assays?
- Answer : Contradictions may arise from assay-specific conditions (e.g., pH, ionic strength) or peptide aggregation. Mitigation steps:
- Standardized Protocols : Replicate assays under identical buffer and temperature conditions.
- Aggregation Testing : Use dynamic light scattering (DLS) to detect oligomerization, which may mask active epitopes.
- Dose-Response Curves : Compare EC50 values across assays to identify outliers.
- Orthogonal Assays : Validate results using unrelated techniques (e.g., SPR for binding vs. cell-based functional assays) .
Q. How can researchers optimize computational modeling to predict this peptide’s interaction with target receptors?
- Answer : Combine molecular dynamics (MD) simulations and docking studies:
- Force Fields : Use AMBER or CHARMM for peptide flexibility.
- Receptor Preparation : Ensure protonation states match physiological pH (e.g., Glu/Asp residues deprotonated).
- Binding Free Energy : Calculate via MM-PBSA/GBSA to rank binding affinities.
- Validation : Cross-reference with mutagenesis data (e.g., alanine scanning) to refine models .
Q. What experimental designs are critical for studying post-translational modifications (PTMs) in this peptide?
- Answer : Focus on PTM detection and functional impact:
- Sample Preparation : Enrich modified peptides via immunoaffinity or TiO2 chromatography for phosphorylated residues.
- Mass Spectrometry : Use high-resolution MS/MS with electron-transfer dissociation (ETD) to preserve labile modifications.
- Functional Assays : Compare bioactivity of modified vs. unmodified peptides in cell-based models.
- Data Integration : Map PTM sites to structural models to infer mechanistic roles .
Methodological Best Practices
Q. How should researchers ensure reproducibility in peptide synthesis and characterization?
- Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols : Document resin type, coupling times, and cleavage conditions in supplementary materials.
- Batch Consistency : Test at least three independent synthesis batches for purity and yield.
- Data Reporting : Include raw chromatograms, mass spectra, and NMR assignments in supporting information .
Q. What are the criteria for selecting appropriate in vitro and in vivo models to study this peptide’s function?
- Answer : Prioritize models that reflect the peptide’s putative mechanism:
- In Vitro : Use primary cells or immortalized lines expressing the target receptor (confirmed via qPCR/Western blot).
- In Vivo : Select animal models with homologous receptor sequences (e.g., murine vs. human).
- Dose Translation : Calculate equivalent doses using body surface area normalization for preclinical-to-clinical extrapolation .
Data Interpretation and Reporting
Q. How to address variability in peptide bioactivity due to solvent or formulation differences?
- Answer : Conduct formulation screening:
- Solubility Testing : Assess in DMSO, saline, or cyclodextrin-based solutions.
- Stability Metrics : Track aggregation and degradation under storage conditions (-80°C vs. lyophilized).
- Bioactivity Correlation : Use linear regression to link solubility/stability with functional readouts .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in peptide studies?
- Answer : Apply nonlinear regression models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
